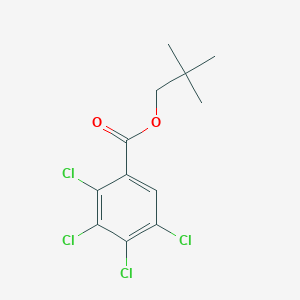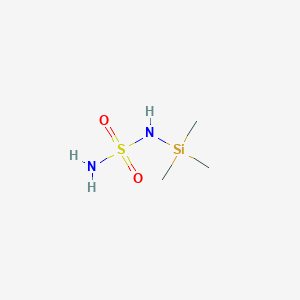![molecular formula C18H14N2O4S B14295845 (1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone] CAS No. 121239-92-7](/img/structure/B14295845.png)
(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone] is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two 4-methoxyphenyl groups attached to a thiadiazole ring through methanone linkages.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone] typically involves the reaction of 4-methoxybenzoyl chloride with 1,2,5-thiadiazole-3,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone] is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research due to its ability to interact with biological molecules. It can be used as a probe to study enzyme activities or as a ligand in the development of new drugs.
Medicine
In medicine, thiadiazole derivatives are known for their pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. (1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone] may exhibit similar activities and is being investigated for its therapeutic potential.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of (1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but differ in the position of the nitrogen atoms and the attached functional groups.
Indole Derivatives: Indole compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone] is unique due to its specific substitution pattern and the presence of methoxyphenyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
121239-92-7 |
|---|---|
分子式 |
C18H14N2O4S |
分子量 |
354.4 g/mol |
IUPAC名 |
[4-(4-methoxybenzoyl)-1,2,5-thiadiazol-3-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H14N2O4S/c1-23-13-7-3-11(4-8-13)17(21)15-16(20-25-19-15)18(22)12-5-9-14(24-2)10-6-12/h3-10H,1-2H3 |
InChIキー |
OPSSISWXHYLDQJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C2=NSN=C2C(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



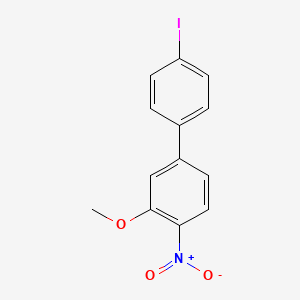
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)

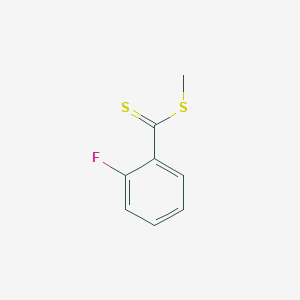


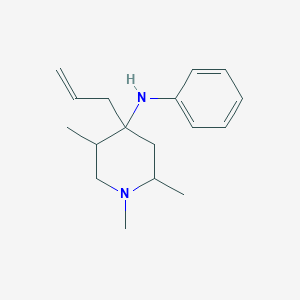
![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
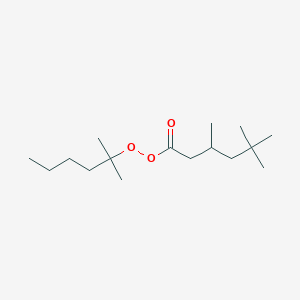

![1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene](/img/structure/B14295835.png)
